

BCR-ABL kinase-IN-3 chemical structure and properties

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Compound of Interest

Compound Name: BCR-ABL kinase-IN-3

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In-Depth Technical Guide to BCR-ABL Kinase-IN-

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of the BCR-ABL kinase inhibitor, **BCR-ABL kinase-IN-3**. The information is curated for professionals in the fields of oncology research, medicinal chemistry, and drug development.

Chemical Structure and Properties

BCR-ABL kinase-IN-3, a potent inhibitor of the BCR-ABL fusion protein, possesses a complex molecular architecture. Its chemical identity and fundamental properties are summarized below.

Table 1: Chemical and Physical Properties of BCR-ABL kinase-IN-3



Property	Value	Source
IUPAC Name	N-[3-(2-cyanopropan-2-yl)-5- (4-methylimidazol-1- yl)phenyl]-2-fluoro-4-methyl-5- [2-[8-[(1-methylpyrazol-4- yl)amino]imidazo[1,2-a]pyridin- 3-yl]ethynyl]benzamide	PubChem
Molecular Formula	C35H30FN9O	PubChem
Molecular Weight	611.7 g/mol	PubChem[1]
CAS Number	2699634-21-2	PubChem[1]
Synonyms	KF-1601	PubChem[1]
Computed XLogP3	5.7	PubChem[1]
Hydrogen Bond Donor Count	2	PubChem[1]
Hydrogen Bond Acceptor Count	9	PubChem[1]
Rotatable Bond Count	7	PubChem[1]

Note: Some physical properties are computationally derived and may vary from experimental values.

Mechanism of Action and Signaling Pathway

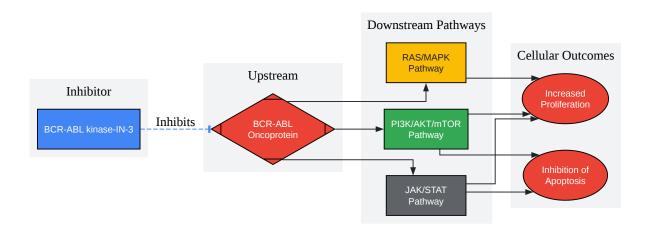
BCR-ABL kinase-IN-3 functions as a tyrosine kinase inhibitor (TKI), specifically targeting the constitutively active BCR-ABL kinase. This aberrant kinase is a hallmark of chronic myeloid leukemia (CML) and a subset of acute lymphoblastic leukemias (ALL), driving uncontrolled cell proliferation and survival. The fusion of the Breakpoint Cluster Region (BCR) gene with the Abelson murine leukemia viral oncogene homolog 1 (ABL1) results in a protein with a constitutively active tyrosine kinase domain.

The BCR-ABL oncoprotein activates a complex network of downstream signaling pathways, primarily the RAS/MAPK, PI3K/AKT/mTOR, and JAK/STAT pathways. These pathways are



crucial for cell cycle progression, proliferation, and inhibition of apoptosis. By inhibiting the kinase activity of BCR-ABL, **BCR-ABL kinase-IN-3** aims to block these downstream signals, thereby inducing apoptosis and halting the proliferation of cancer cells.

Below is a diagram illustrating the central role of BCR-ABL in oncogenic signaling and the point of intervention for inhibitors like **BCR-ABL kinase-IN-3**.



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BCR-ABL Signaling and Point of Inhibition

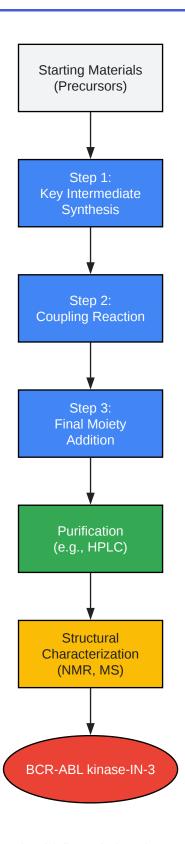
Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of **BCR-ABL kinase-IN-3** are often proprietary and found within patent literature. The following sections provide a generalized workflow based on common methodologies for the characterization of novel kinase inhibitors.

Synthesis Workflow

The synthesis of complex heterocyclic molecules like **BCR-ABL kinase-IN-3** typically involves a multi-step process. A generalized workflow is depicted below.





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Generalized Synthesis Workflow

In Vitro Kinase Inhibition Assay



The potency of **BCR-ABL kinase-IN-3** against its target is typically determined using an in vitro kinase assay. The half-maximal inhibitory concentration (IC50) is a key parameter derived from this assay.

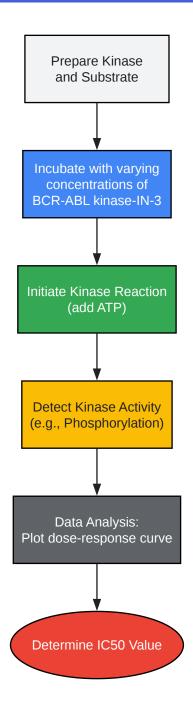
Table 2: Representative In Vitro Kinase Inhibition Data

Kinase Target	IC50 (nM)	Assay Type
BCR-ABL (Wild-Type)	Data not publicly available	Biochemical or Cell-based
BCR-ABL (T315I mutant)	Data not publicly available	Biochemical or Cell-based
Other Kinases	Data not publicly available	Biochemical or Cell-based

Note: Specific IC50 values for **BCR-ABL kinase-IN-3** are not yet publicly available in peer-reviewed literature and are likely contained within patent filings.

A standard workflow for determining the IC50 value is as follows:





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IC50 Determination Workflow

Cell-Based Proliferation Assay

To assess the effect of **BCR-ABL kinase-IN-3** on cancer cell growth, a cell-based proliferation assay is employed. This measures the concentration of the compound required to inhibit the growth of cancer cell lines expressing the BCR-ABL oncoprotein by 50% (GI50).



Table 3: Representative Cell-Based Proliferation Data

Cell Line	Target	GI50 (nM)
K562 (CML)	BCR-ABL (Wild-Type)	Data not publicly available
Ba/F3 (Pro-B)	BCR-ABL (Wild-Type)	Data not publicly available
Ba/F3 (Pro-B)	BCR-ABL (T315I mutant)	Data not publicly available

Note: Specific GI50 values for **BCR-ABL kinase-IN-3** are not yet publicly available in peer-reviewed literature.

Conclusion

BCR-ABL kinase-IN-3 is a promising inhibitor of the BCR-ABL oncoprotein. While detailed experimental data remains largely within proprietary documents, its complex chemical structure suggests a high degree of specificity and potency. Further public disclosure of its biological activity and a comprehensive profiling against a panel of kinases will be crucial in determining its therapeutic potential for the treatment of CML and ALL. The methodologies outlined in this guide provide a framework for the evaluation of this and other novel kinase inhibitors.

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References

- 1. Assaying Bcr-Abl kinase activity and inhibition in whole cell extracts by phosphorylation of substrates immobilized on agarose beads - PMC [pmc.ncbi.nlm.nih.gov]
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